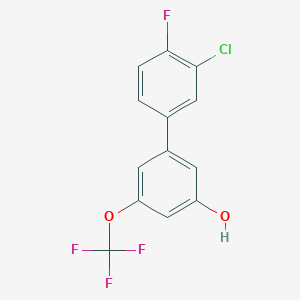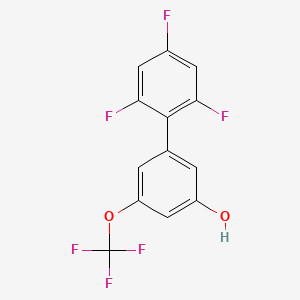
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% (5-CHPT-3-TFMP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a highly reactive compound, so it is important to handle it with caution. 5-CHPT-3-TFMP has several unique properties that make it a valuable tool for scientists in many different fields.
科学的研究の応用
5-CHPT-3-TFMP has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. It is also used as a catalyst in organic reactions, as a stabilizer in emulsions, and as a surfactant. In addition, 5-CHPT-3-TFMP has been used in the synthesis of polymers and has been studied as a potential therapeutic agent for the treatment of diseases such as cancer and diabetes.
作用機序
The exact mechanism of action of 5-CHPT-3-TFMP is not yet fully understood. However, it is known that it acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 5-CHPT-3-TFMP reduces the production of prostaglandins and thus has anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CHPT-3-TFMP are still being studied. However, it has been shown to have anti-inflammatory, analgesic, and antioxidant properties. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of certain cancer cells. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of certain cardiovascular diseases.
実験室実験の利点と制限
The use of 5-CHPT-3-TFMP in laboratory experiments has several advantages. It is a highly reactive compound, so it can be used in a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is a highly toxic compound and must be handled with caution. In addition, it is not suitable for use in reactions involving nucleophilic substitution or oxidation-reduction reactions.
将来の方向性
The use of 5-CHPT-3-TFMP in scientific research and laboratory experiments is still in its early stages. However, there are several potential future directions for its use. It could be used as a therapeutic agent for the treatment of diseases such as cancer and diabetes. It could also be used in the synthesis of polymers and as a stabilizer in emulsions. In addition, it could be used as a catalyst in organic reactions and as a surfactant. Finally, it could be studied for its potential to inhibit the growth of certain cancer cells and to reduce the risk of certain cardiovascular diseases.
合成法
The synthesis of 5-CHPT-3-TFMP is relatively straightforward and involves the reaction of two reagents, 5-chloro-2-hydroxybenzotrifluoride (5-CHBT) and 3-trifluoromethylphenol (3-TFMP). First, 5-CHBT is reacted with 3-TFMP at a temperature of 120°C for two hours. The reaction produces a mixture of 5-chloro-2-hydroxyphenyl-3-trifluoromethylphenol (5-CHPT-3-TFMP) and 3-trifluoromethylphenol (3-TFMP). The mixture is then cooled and filtered to separate the two products. The 5-CHPT-3-TFMP is then purified by recrystallization.
特性
IUPAC Name |
4-chloro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-12-2-1-9(18)6-11(12)7-3-8(13(15,16)17)5-10(19)4-7/h1-6,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKNADTDNQQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686642 |
Source


|
| Record name | 6'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261897-79-3 |
Source


|
| Record name | 6'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)